molecular formula C5H10N2O2S B7821746 Lannate CAS No. 19928-35-9

Lannate

Cat. No. B7821746
CAS RN: 19928-35-9
M. Wt: 162.21 g/mol
InChI Key: UHXUZOCRWCRNSJ-QPJJXVBHSA-N
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Description

Methomyl is a white crystalline solid with slight sulfurous smell. Used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn. (EPA, 1998)
Methomyl is a carbamate ester obtained by the formal condensation of methylcarbamic acid with the hydroxy group of 1-(methylsulfanyl)acetaldoxime. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, a nematicide, a xenobiotic, an environmental contaminant, an insecticide and an agrochemical. It is a carbamate ester and an aliphatic sulfide. It is functionally related to a methylcarbamic acid and a 1-(methylsulfanyl)acetaldoxime.
Methomyl is a synthetic carbamate ester, aryl sulfide compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a highly toxic, white crystalline solid with a slight sulfurous odor, and exposure occurs by inhalation, ingestion, or contact.
A carbamate insecticide with anticholinesterase activity.

Scientific Research Applications

Pesticide and Insecticide Usage

Lannate, containing the active ingredient methomyl, is primarily used as a pesticide and insecticide. It has been utilized for controlling field crops, stables, poultry houses, and in glasshouses on ornamentals and vegetables such as tomatoes, paprika, and aubergine. Methomyl, a component of Lannate, is also used in flypapers, demonstrating its broad application in pest control (Bruynzeel, 1991).

Nematode Control in Agriculture

Research has shown that Lannate can be effective in controlling root-knot nematodes in tomatoes. Specific concentrations of Lannate have been found to retard egg production of surviving nematodes, highlighting its nematicidal efficacy in agricultural settings (Panayi & Estey, 1971).

Environmental and Non-Target Organism Impact

Studies have explored the impact of Lannate on non-target organisms, such as the land snail Eobania vermiculata. Investigations into the acute and sublethal effects of Lannate on these organisms have provided insights into environmental risks and the need for careful management of pesticide use (Khalil, 2016).

Influence on Beneficial Insects

The effects of Lannate on beneficial insects have been a topic of research, particularly concerning its residual toxicity and persistence. For instance, studies have assessed the impact of Lannate on aphids and their parasitoids, crucial for maintaining ecological balance in agricultural environments (Langhof et al., 2003).

Regulation and Safety in Agricultural Practices

Research into the safety and regulatory aspects of Lannate use in agriculture has been conducted. This includes studies on the reentry interval for workers in environments treated with Lannate, ensuring safe and responsible pesticide application (Dong et al., 1992).

Genotoxicity and Mutagenicity Studies

Lannate has been evaluated for its effects on the germ cells of male mice, providing insights into its mutagenic potential. Such studies are crucial for understanding the broader implications of pesticide use on health and the environment (Hemavathy & Krishnamurthy, 1987).

properties

IUPAC Name

methyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUZOCRWCRNSJ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC)/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860187
Record name (E)-Methomyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

58 mg/mL at 25 °C
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

S-Methyl N-(methylcarbamoyloxy)thioacetimidate

CAS RN

16752-77-5, 19928-35-9
Record name Methomyl [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Methomyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019928359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Methomyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOMYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NQ08HN02S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Acetimidic acid, thio-N-((methylcarbamoyl)oxy)-, methyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AK2D6518.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

78 - 79 °C
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,200
Citations
JC Palumbo - Arthropod Management Tests, 2014 - academic.oup.com
… All of the Lannate tank-mixtures provided adult WFT control equitable to the industry … , Entrust and Lannate +Warrior II. In contrast, among the Lannate tank-mixtures only Lannate+ …
Number of citations: 0 academic.oup.com
MA Tony - Arabian Journal for Science and Engineering, 2023 - Springer
… maximal Lannate oxidation reached to 98%. Moreover, the increase in Lannate concentration loading results in a reduction in the removal efficiency from 98 to 96% when the Lannate …
Number of citations: 5 link.springer.com
C Bolognesi, M Peluso, P Degan… - Environmental and …, 1994 - Wiley Online Library
… the methomyl‐containing technical formulation, “Lannate 25”, were tested for the induction … in Lannate 25‐treated animals. All other tests were positive with both methomyl and Lannate …
Number of citations: 41 onlinelibrary.wiley.com
AM Khalil - The journal of basic & applied zoology, 2016 - Elsevier
… The methomyl lannate is a carbamate pesticide, which is widely used and has known toxic … of lannate on land snail Eobania vermiculata. LD 50 value (102.32 μg snail −1 ) of lannate …
Number of citations: 24 www.sciencedirect.com
S Bonatti, C Bolognesi, P Degan… - Environmental and …, 1994 - Wiley Online Library
… “Lannate 25” were tested on whole blood human lymphocyte cultures. Both products induced dose‐dependent increases in chromosome aberrations and micronuclei. Lannate … Lannate …
Number of citations: 43 onlinelibrary.wiley.com
HS Salama, FN Zaki, SA Salem… - Medical Journal of …, 1990 - jag.journalagent.com
Application of Dipel 2x at a rate of 250 g/g was effective against the larvae of Spodoptera littoralis (1st to 4th instars), while larvae in older stages (5th and 6th instars) were more resistant…
Number of citations: 20 jag.journalagent.com
AT Walston, C Nance, L Nance… - Arthropod …, 2006 - academic.oup.com
… Lannate reduced the number of crawlers, but by Sep had become similar to the untreated check (Table 1). The addition of oil did not increase the effectiveness of Lannate … two Lannate …
Number of citations: 0 academic.oup.com
R Valencia-Quintana, S Gómez-Arroyo… - 2016 - arhiv.imi.hr
… and metabolic genotoxic effects caused by Lannate-90®, a … Using the extracts of Vicia faba treated with Lannate-90® to … of S9 mammalian metabolic mix and Lannate-90® increased …
Number of citations: 11 arhiv.imi.hr
KC Hemavathy, NB Krishnamurthy - Environmental research, 1987 - Elsevier
Lannate 20, a carbamate pesticide, was evaluated for its effects on the germ cells of Swiss albino male mice, by the sperm morphology assay and meiotic chromosome preparations. …
Number of citations: 16 www.sciencedirect.com
HS Salama, MR Saleh, S Moawed… - Journal of Applied …, 1990 - Wiley Online Library
Bacillus thuringiensis var. kurstaki HD‐1 (Dipel 2×), as a biological insecticide was tested against Spodoptera littoralis larvae infesting soybean plants either alone or combined with …
Number of citations: 10 onlinelibrary.wiley.com

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